molecular formula C12H14O4 B12674083 Methyl 4-hydroxy-3-(1-oxopropyl)phenylacetate CAS No. 71662-41-4

Methyl 4-hydroxy-3-(1-oxopropyl)phenylacetate

Cat. No.: B12674083
CAS No.: 71662-41-4
M. Wt: 222.24 g/mol
InChI Key: FWPZORRTDTZVAB-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-3-(1-oxopropyl)phenylacetate: is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.23716 g/mol It is known for its unique structure, which includes a hydroxy group, a ketone group, and a phenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-hydroxy-3-(1-oxopropyl)phenylacetate typically involves the esterification of 4-hydroxy-3-(1-oxopropyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 4-hydroxy-3-(1-oxopropyl)phenylacetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. Its structural features make it a useful probe for investigating enzyme-substrate interactions .

Medicine: Its ability to undergo various chemical transformations makes it a versatile building block for medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances, flavors, and polymers. Its reactivity and stability make it suitable for various industrial processes .

Comparison with Similar Compounds

    Methyl 4-hydroxybenzoate: Similar structure but lacks the ketone group.

    Methyl 3-(1-oxopropyl)benzoate: Similar structure but lacks the hydroxy group.

    4-Hydroxy-3-(1-oxopropyl)benzoic acid: Similar structure but is not esterified.

Uniqueness: Methyl 4-hydroxy-3-(1-oxopropyl)phenylacetate is unique due to the presence of both hydroxy and ketone groups, which confer distinct reactivity and biological activity. This combination of functional groups allows for a wide range of chemical transformations and applications, setting it apart from similar compounds .

Biological Activity

Methyl 4-hydroxy-3-(1-oxopropyl)phenylacetate is a chemical compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its phenolic structure, which is known to contribute to various biological activities. The presence of the hydroxy group and the acyl moiety enhances its interaction with biological targets.

1. Antioxidant Activity

Research indicates that compounds with similar structures often exhibit significant antioxidant properties. For instance, derivatives of phenolic acids are known to scavenge free radicals effectively, thus providing protection against oxidative stress.

CompoundIC50 (µM)Activity
This compoundTBDAntioxidant
Ferulic Acid Methyl Ester25Antioxidant

The antioxidant activity is crucial in preventing cellular damage linked to various chronic diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Properties

This compound may also exhibit anti-inflammatory effects. Compounds in this class have been shown to inhibit pro-inflammatory cytokines such as TNFα and IL-6 in vitro.

Case Study: Inhibition of COX Enzymes

  • A study demonstrated that similar compounds inhibited cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation.
CompoundCOX Inhibition (%) at 25 µg/mL
This compoundTBD
Aspirin90%

This inhibition suggests potential therapeutic applications in managing inflammatory conditions.

3. Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its ability to induce apoptosis in cancer cells.

Research Findings:

  • In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in specific cancer cell lines, similar to other phenolic compounds.
Cell LineIC50 (µM)Mechanism
MCF7 (Breast Cancer)TBDApoptosis induction
HeLa (Cervical Cancer)TBDCell cycle arrest

These findings highlight its potential as a lead compound for developing anticancer therapies.

The biological activity of this compound is likely mediated through multiple pathways:

  • Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), it reduces oxidative stress.
  • Anti-inflammatory Pathway : It may inhibit NF-kB signaling, leading to decreased expression of inflammatory mediators.
  • Apoptotic Pathway : Activation of caspases and modulation of Bcl-2 family proteins are possible mechanisms through which this compound induces apoptosis in cancer cells.

Properties

CAS No.

71662-41-4

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 2-(4-hydroxy-3-propanoylphenyl)acetate

InChI

InChI=1S/C12H14O4/c1-3-10(13)9-6-8(4-5-11(9)14)7-12(15)16-2/h4-6,14H,3,7H2,1-2H3

InChI Key

FWPZORRTDTZVAB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)CC(=O)OC)O

Origin of Product

United States

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